

Structural & Property Comparison of Phosphorus Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Aniline phosphinate

CAS No.: 82395-88-8

Cat. No.: S730027

Get Quote

The table below summarizes key information for aniline-derived compounds and other phosphorus compounds based on the available research:

Compound Class / Name	Core Structure / Key Feature	Observed Properties / Applications (from cited research)	Key Differentiating Features
-----------------------	------------------------------	--	------------------------------

| **Anilinium Methylphosphonate** [1] | Layered salt; $(C_6H_5NH_3)^+(CH_3PO_3H)^-$ | • Forms **2D and 3D hydrogen-bonded networks**. • **Stereochemical equivalence** of $(P-)CH_3$ group and $(P-)H$ in phosphites. | Simpler model system; demonstrates structural correlation to phosphite salts. | | **Stable Phosphonate Ester from 3,4-dichloroaniline** [2] | Complex phosphonate ester | • **Stable gauche configuration** confirmed by NMR and theoretical calculations. • Studied for its **reaction kinetics and mechanism**. | More complex, stable ester derivative; potential as a synthetic intermediate or enzyme inhibitor. | | **Phosphinic Acids (General)** [3] [4] | R_2PO_2H ; Contains a **C-P bond** | • **Greater metabolic stability** than phosphate esters. • Known to **inhibit metalloproteases**. • Used as **antibacterial agents** and **CNS therapeutics**. | The direct C-P bond makes these compounds more resistant to hydrolysis than phosphates. | | **Phosphonic Acids (General)** [3] [4] | RPO_3H_2 ; Phosphate ester analogue with **C-P bond** | • **Wide bioactivity**: antiviral (e.g., Cidofovir, Tenofovir), herbicide (e.g., glyphosate). • Used as **flame retardants**. | Versatile scaffolds; the alpha carbon can be functionalized (e.g., with F, O) to fine-tune properties. |

Experimental Data & Protocols

Here are the methodologies and key experimental findings from the relevant studies:

Synthesis and Structural Analysis of Anilinium Methylphosphonate

- **Experimental Protocol:** The compound was synthesized by mixing equimolar amounts of methylphosphonic acid and aniline in ethanol. The solution was heated to boiling and then left for slow evaporation, yielding crystals suitable for X-ray diffraction analysis [1].
- **Key Data & Findings:** The crystal structure revealed a **monoclinic system** (space group P21/c). The methylphosphonate anion and anilinium cation form an extensive hydrogen-bonding network, creating a stable layered structure. This structure is notably similar to that of phosphite salts, indicating that the (P-)CH₃ and (P-)H groups are stereochemically equivalent [1].

Kinetic Study and Stability of a Phosphonate Ester

- **Experimental Protocol:** The stable phosphonate ester was synthesized from triphenyl phosphite, dialkyl acetylenedicarboxylate, and 3,4-dichloroaniline in 1,2-dichloroethane. The **reaction kinetics were monitored using UV spectrophotometry** at 330 nm. The reaction was repeated at different temperatures to determine activation parameters (E_a, ΔH[‡], ΔS[‡], ΔG[‡]) using the Arrhenius and Eyring equations [2].
- **Key Data & Findings:** Theoretical calculations (HF/6-31G(d,p) and B3LYP/6-311++G(d,p)) confirmed that the product with a **gauche arrangement** is more stable than the anti arrangement. Experimental data from ¹H, ¹³C, and ³¹P NMR, along with X-ray crystallography, supported this finding [2].

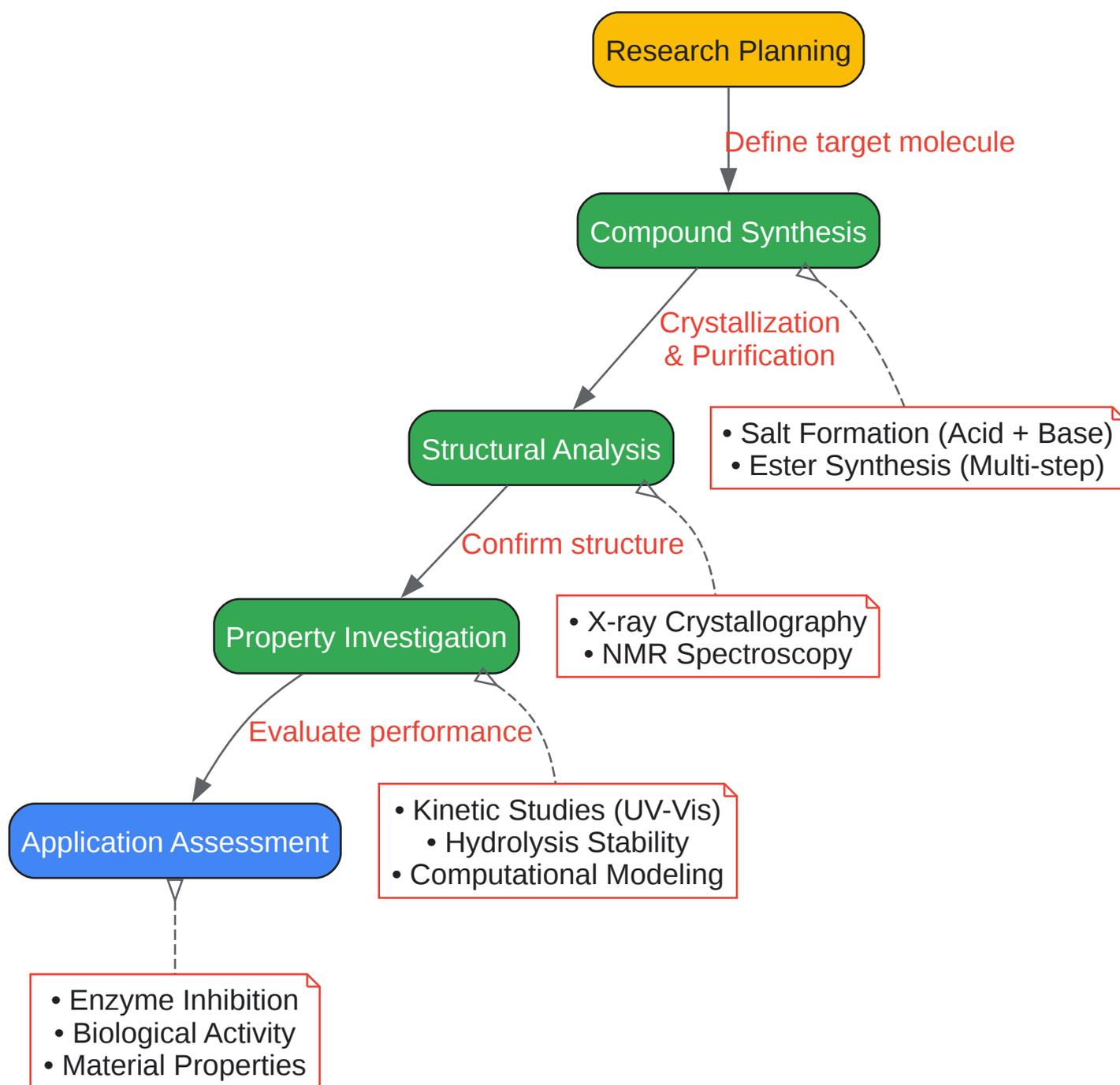
General Hydrolysis of Phosphinates/Phosphonates

- **Experimental Protocol:** Hydrolysis can be performed under **acidic or basic conditions** [3].
 - **Acidic Hydrolysis:** Often uses concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), sometimes in large excess, at elevated temperatures (e.g., reflux for 1.5-24 hours) [3].
 - **Basic Hydrolysis:** Typically employs sodium hydroxide (NaOH) or other bases like KOH or LiOH [3].
- **Key Data & Findings:** The hydrolysis mechanism involves a **nucleophilic attack on the phosphorus atom**. Under acidic conditions, the reaction can proceed via AAC2 or AAl1 mechanisms.

The rate of hydrolysis is highly dependent on pH, ionic strength, and the specific ions present in the medium [3].

Research Context & Workflow

To help visualize the experimental workflow for studying these compounds, the following diagram outlines the key stages:



[Click to download full resolution via product page](#)

Key Insights for Researchers

- **Aniline-derived phosphorus compounds** are primarily investigated as **well-defined model systems** for understanding fundamental structural principles, such as hydrogen-bonding networks,

rather than as direct drug candidates [1] [2].

- The **primary advantage of phosphinates and phosphonates** over phosphate esters in drug development is their **greatly enhanced metabolic stability** due to the presence of a **carbon-phosphorus (C-P) bond**, which is more resistant to enzymatic and chemical hydrolysis [3] [4].
- A major challenge in developing drugs from these compounds is their **high polarity and negative charge** at physiological pH, which limits cell membrane permeability. This often necessitates the use of **prodrug strategies** (e.g., ester, amide) to mask the charge and improve bioavailability [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. crystal structures of anilinium and ethylenediammonium ... [sciencedirect.com]
2. A Mechanistic Investigation of Stable Phosphonate Ester ... [orientjchem.org]
3. The Hydrolysis of Phosphinates and Phosphonates [pmc.ncbi.nlm.nih.gov]
4. Prodrugs of phosphonates and phosphates - PubMed Central [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Structural & Property Comparison of Phosphorus Compounds]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730027#aniline-phosphinate-versus-other-phosphorus-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com